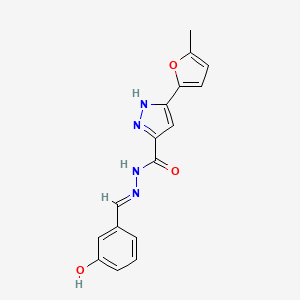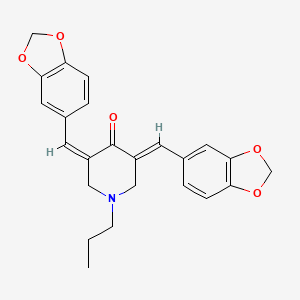![molecular formula C27H18Cl2N4S B11669067 6-chloro-2-[5-(2-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B11669067.png)
6-chloro-2-[5-(2-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-[5-(2-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline is a complex organic compound that features a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-[5-(2-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
Formation of the quinazoline core: This involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone.
Coupling reactions: The final step often involves coupling the pyrazole and quinazoline intermediates using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-[5-(2-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
6-chloro-2-[5-(2-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: It can be used in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-chloro-2-[5-(2-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-phenylquinazoline: Shares the quinazoline core but lacks the pyrazole and thiophene rings.
2-[5-(2-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]quinazoline: Similar structure but without the 6-chloro and 4-phenyl substituents.
Uniqueness
6-chloro-2-[5-(2-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline is unique due to its combination of the quinazoline, pyrazole, and thiophene rings, along with specific substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H18Cl2N4S |
|---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
6-chloro-2-[3-(2-chlorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
InChI |
InChI=1S/C27H18Cl2N4S/c28-18-12-13-22-20(15-18)26(17-7-2-1-3-8-17)31-27(30-22)33-24(19-9-4-5-10-21(19)29)16-23(32-33)25-11-6-14-34-25/h1-15,24H,16H2 |
InChI Key |
UYTSECBVTOWNMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CC=C6Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-bis(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11668993.png)
![3-(4-ethoxyphenyl)-N'-[(E)-1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11668995.png)
![Propyl {[4-(3-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11669014.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide](/img/structure/B11669020.png)
![10-Benzyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B11669027.png)

![{2-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11669034.png)
![3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]propanehydrazide](/img/structure/B11669043.png)
![11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11669050.png)
![Methyl 6-tert-butyl-2-{[2-(2,5-dichlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11669055.png)
![Butyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B11669065.png)
![10-(4-bromophenyl)-6-chloropyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11669078.png)
![4-(morpholin-4-ylmethyl)-N'-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}benzohydrazide](/img/structure/B11669080.png)
